2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile
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Overview
Description
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-Diamine: A heat-resistant explosive with a fused ring structure.
Uniqueness: 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct photophysical properties and potential for diverse applications in chemistry, biology, and industry .
Properties
CAS No. |
1159982-89-4 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyrimidin-2-ylacetonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-2-7-6-8-10-4-1-5-12(8)11-7/h1,4-6H,2H2 |
InChI Key |
JZYQENIVABGJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)CC#N)N=C1 |
Origin of Product |
United States |
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